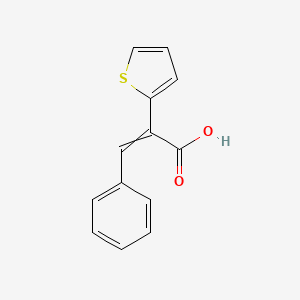
3-Phenyl-2-(thiophen-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2-(thiophen-2-yl)acrylic acid is an organic compound that features both a phenyl group and a thiophene ring attached to an acrylic acid moiety. This compound is of significant interest due to its unique structural properties, which combine aromaticity and conjugation, making it a valuable subject in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(thiophen-2-yl)acrylic acid typically involves the condensation of thiophene derivatives with phenylacetic acid under specific conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with phenylacetic acid in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acrylic acid derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-Phenyl-2-(thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Phenyl-2-(thiophen-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its electronic properties due to the conjugated system.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism by which 3-Phenyl-2-(thiophen-2-yl)acrylic acid exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and enzymes, altering their activity. The conjugated system allows for interactions with nucleic acids, potentially affecting gene expression and cellular processes . The thiophene ring can also participate in redox reactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 2-Phenyl-3-(thiophen-2-yl)acrylic acid
- 3-(Thiophen-2-yl)acrylic acid
- 2-Cyano-3-(thiophen-2-yl)acrylic acid
Uniqueness
3-Phenyl-2-(thiophen-2-yl)acrylic acid is unique due to the presence of both phenyl and thiophene rings, which provide a combination of aromaticity and electronic properties. This makes it more versatile in chemical reactions and applications compared to compounds with only one of these rings .
属性
分子式 |
C13H10O2S |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
3-phenyl-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15) |
InChI 键 |
PRFYTLRQUHFIRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



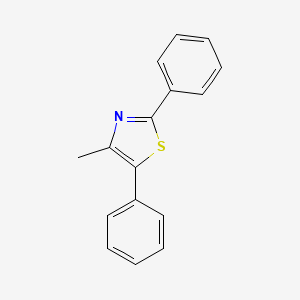
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
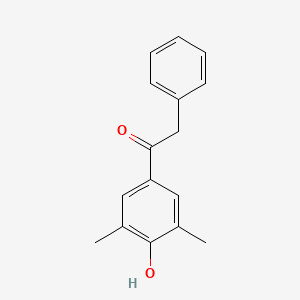
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
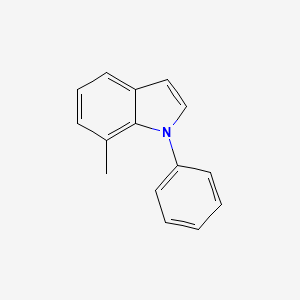

![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
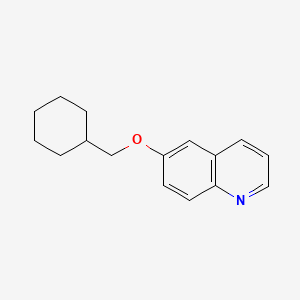
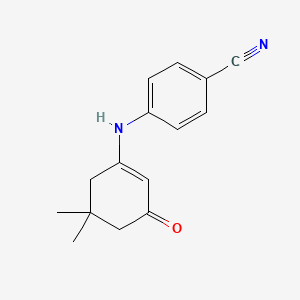
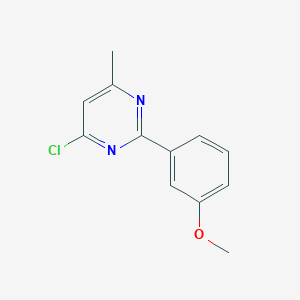
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
